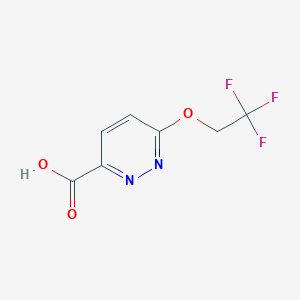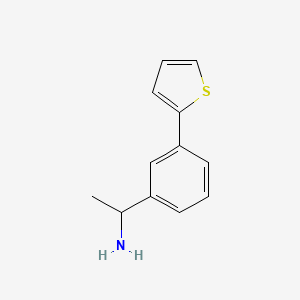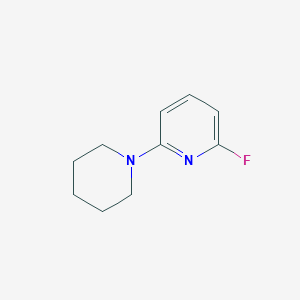
3-(3,5-Dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid
Vue d'ensemble
Description
3-(3,5-Dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid is a useful research compound. Its molecular formula is C11H12Cl2O3 and its molecular weight is 263.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a structurally related compound, were synthesized and tested for anti-tumor activities. These complexes demonstrated inhibitory actions on human colorectal carcinoma cells (HCT-116) without affecting normal cells (HEK-293), suggesting their potential as cancer therapy agents. Molecular docking supported the activity of these compounds as CDK8-CYCC kinase inhibitors, proposing a mechanism for colon cancer treatment (Aboelmagd et al., 2021).
Anticancer Activity
A series of compounds based on the modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate exhibited potent HDAC inhibitory activities. These derivatives were designed and synthesized to explore their anticancer potential. Specifically, they showed selective inhibition against the proliferation of colon cancer cells, with compounds demonstrating high inhibitory activity while being non-toxic to normal cells. This specificity highlights their promise for targeted cancer therapy, operating potentially through the HSP90 and TRAP1 mediated signaling pathways (Rayes et al., 2020).
Synthesis and Antiproliferative Assay
The synthesis and biological testing of triazolyl-2,2-dimethyl-3-phenylpropanoates, inspired by the structural framework of 3-(3,5-Dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid derivatives, indicated promising antiproliferative activity against cancer cell lines, including HeLa, HCT-116, MCF-7, PC3, and A549. These findings identify potential candidates for further optimization as HDAC inhibitors, contributing to the development of new cancer treatments (El-Rayes et al., 2019).
Herbicidal, Fungicidal, and Insecticidal Evaluation
Research into 3-(dichlorophenyl)isocoumarins and (±)-3,4-dihydroisocoumarins, compounds related to the chemical structure of interest, revealed their effectiveness as plant and fungus growth inhibitors. These findings open new avenues for the design of bioactive herbicides and fungicides, although no insecticidal effects were observed. Such studies underscore the diverse potential applications of these compounds in agricultural and environmental sciences (Qadeer et al., 2007).
Mécanisme D'action
Target of Action
The primary targets of 3-(3,5-Dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid are the Hemoglobin subunit alpha and Hemoglobin subunit beta . These proteins play a crucial role in oxygen transport in the body.
Biochemical Pathways
It is known that the compound can influence the function of hemoglobin, which is involved in numerous biochemical pathways related to oxygen transport and utilization .
Pharmacokinetics
Some general properties such as absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are known to be important for the bioavailability of any compound
Result of Action
It is known that the compound interacts with Hemoglobin subunits, potentially influencing their function and the overall process of oxygen transport .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound
Analyse Biochimique
Biochemical Properties
3-(3,5-Dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of enzymes involved in the mevalonate pathway, which is crucial for the biosynthesis of isoprenoid lipids . This inhibition affects the prenylation of small GTPase signaling proteins, thereby altering cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in persistent oxidative stress and cellular damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with significant oxidative stress and damage to vital organs . Threshold effects are also observed, where a certain dosage is required to elicit a measurable response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various tissues . The compound’s localization and accumulation in specific tissues can affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
3-(3,5-dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c1-11(2,10(15)16)9(14)6-3-7(12)5-8(13)4-6/h3-5,9,14H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIIZIFOBZCZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC(=CC(=C1)Cl)Cl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene](/img/structure/B1443412.png)




![2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one](/img/structure/B1443421.png)
![1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443422.png)

![(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1443424.png)




